![molecular formula C18H20O2Si B14715280 Dimethylbis[(1-phenylethenyl)oxy]silane CAS No. 6651-32-7](/img/structure/B14715280.png)
Dimethylbis[(1-phenylethenyl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylbis[(1-phenylethenyl)oxy]silane is an organosilicon compound with the molecular formula C18H20O2Si. This compound is characterized by its unique structure, which includes two phenylethenyl groups attached to a silicon atom via oxygen atoms. It is used in various chemical applications due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: Dimethylbis[(1-phenylethenyl)oxy]silane can be synthesized through the reaction of dimethyldichlorosilane with phenylethenol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2C6H5CH=CH2OH→(CH3)2Si(OCH=CHC6H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .
化学反应分析
Types of Reactions: Dimethylbis[(1-phenylethenyl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form silanes with hydrogenated phenylethenyl groups.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Epoxides of phenylethenyl groups.
Reduction: Hydrogenated silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Dimethylbis[(1-phenylethenyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism by which dimethylbis[(1-phenylethenyl)oxy]silane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The phenylethenyl groups provide a hydrophobic environment, while the silicon-oxygen bonds offer sites for chemical modification. This dual functionality allows the compound to participate in a variety of chemical reactions and interactions .
相似化合物的比较
Dimethyldichlorosilane: Lacks the phenylethenyl groups, making it less reactive in certain applications.
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylethenyl groups, leading to different reactivity and applications.
Tetramethylsilane: A simpler structure with four methyl groups, used primarily as a reference standard in NMR spectroscopy.
Uniqueness: Dimethylbis[(1-phenylethenyl)oxy]silane is unique due to its combination of phenylethenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and the ability to undergo further chemical modifications .
属性
CAS 编号 |
6651-32-7 |
|---|---|
分子式 |
C18H20O2Si |
分子量 |
296.4 g/mol |
IUPAC 名称 |
dimethyl-bis(1-phenylethenoxy)silane |
InChI |
InChI=1S/C18H20O2Si/c1-15(17-11-7-5-8-12-17)19-21(3,4)20-16(2)18-13-9-6-10-14-18/h5-14H,1-2H2,3-4H3 |
InChI 键 |
HQRORXAFGQDUHX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(OC(=C)C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


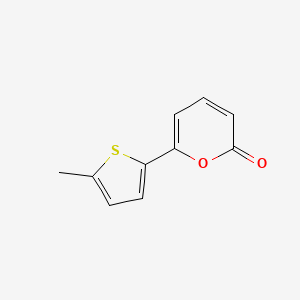


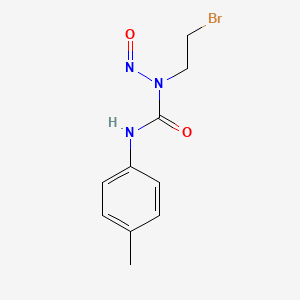
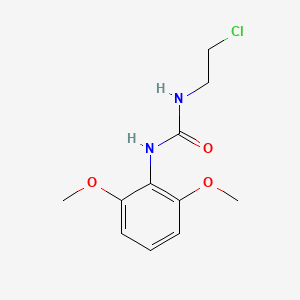


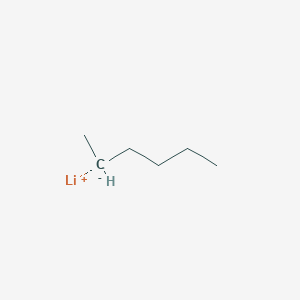
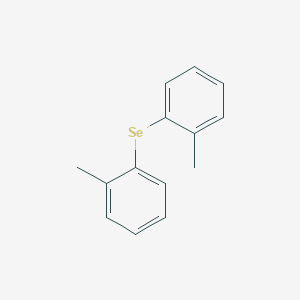
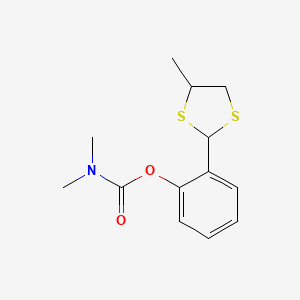
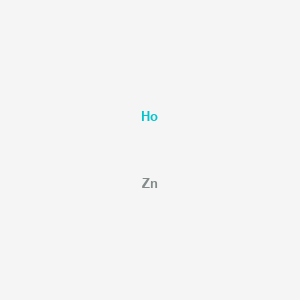
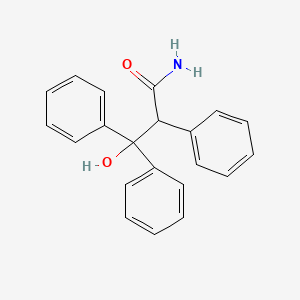
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

